Bimiralisib

Description

Properties

IUPAC Name |

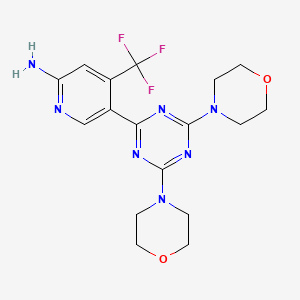

5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N7O2/c18-17(19,20)12-9-13(21)22-10-11(12)14-23-15(26-1-5-28-6-2-26)25-16(24-14)27-3-7-29-8-4-27/h9-10H,1-8H2,(H2,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGGYDAFIHSYFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225037-39-7 | |

| Record name | Bimiralisib [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1225037397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bimiralisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14846 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BIMIRALISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z3QHB00LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bimiralisib's Mechanism of Action in Lymphoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bimiralisib (PQR309) is an orally bioavailable small molecule that acts as a dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1] As a pan-inhibitor of all four class I PI3K isoforms (α, β, γ, δ) and a direct, ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes, this compound targets a central hub for cellular growth, proliferation, and survival that is frequently dysregulated in lymphoma.[1][2][3] Preclinical and clinical studies have demonstrated its activity against a range of lymphoma subtypes, including in models with resistance to other targeted agents.[4][5] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism: Dual Inhibition of PI3K and mTOR

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, metabolism, and survival.[6] Its activation is a common feature in many cancers, including various types of lymphoma, making it a prime target for therapeutic intervention.[7]

This compound exerts its anti-lymphoma effects by simultaneously inhibiting two key nodes in this pathway:

-

Phosphoinositide 3-Kinase (PI3K): this compound inhibits all four class I PI3K isoforms (α, β, γ, and δ).[8] This broad inhibition is significant as it can potentially circumvent the resistance mechanisms that may arise from the redundancy of PI3K isoforms.[4]

-

Mammalian Target of Rapamycin (mTOR): The drug directly inhibits both mTORC1 and mTORC2 complexes in an ATP-competitive manner.[2][3] This dual TORC inhibition is crucial because mTORC1 inhibition alone can lead to a feedback activation of AKT via mTORC2, a potential resistance mechanism that this compound is designed to overcome.[2]

By blocking both PI3K and mTOR, this compound effectively shuts down downstream signaling, leading to a reduction in the phosphorylation of key effectors like AKT and S6 ribosomal protein. This dual blockade is intended to be more potent than inhibiting either PI3K or mTOR alone.[8]

Signaling Pathway Modulation

The primary mechanism of this compound is the inhibition of the PI3K/AKT/mTOR signaling pathway. The following diagram illustrates the key components of this pathway and the points of inhibition by this compound.

Beyond its primary targets, proteomic and transcriptomic analyses of lymphoma cells treated with this compound have revealed modulation of a broader range of signaling pathways and cellular processes. These include:

-

B-Cell Receptor (BCR) Signaling: Sensitivity to this compound has been associated with high expression of genes in the BCR pathway.[4]

-

NFκB Pathway [7]

-

MAPK/RAS Signaling [7]

-

mRNA Processing and Glycolysis [7]

This broad impact on multiple oncogenic pathways likely contributes to its anti-lymphoma activity.

In Vitro and Preclinical Efficacy

This compound has demonstrated significant anti-proliferative activity across a large panel of lymphoma cell lines.

Anti-Proliferative Activity

| Lymphoma Subtype | Median IC50 (nM) | 95% Confidence Interval (nM) |

| Diffuse Large B-cell Lymphoma (DLBCL) | 166 | 128 - 343 |

| Mantle Cell Lymphoma (MCL) | 235 | 155 - 381 |

| Splenic Marginal Zone Lymphoma (SMZL) | 214 | 188 - 304 |

Data from a study on 40 lymphoma cell lines treated with increasing doses of this compound for 72 hours.[9]

Notably, there was no significant difference in sensitivity between the activated B-cell like (ABC) and germinal center B-cell (GCB) subtypes of DLBCL.[4][9] The primary mechanism of action for this anti-proliferative effect is cell cycle arrest at the G1 phase, with apoptosis being induced in a smaller subset of cell lines.[4][10][11]

Activity in Resistant Models

A key finding from preclinical studies is this compound's activity in lymphoma cell lines with both primary and secondary resistance to the PI3Kδ inhibitor, idelalisib.[4][7] This suggests that the broader inhibition of all PI3K isoforms and the simultaneous targeting of mTOR can overcome resistance mechanisms specific to more selective PI3K inhibitors.

Clinical Efficacy and Safety in Lymphoma

This compound has been evaluated in Phase I and II clinical trials for patients with relapsed or refractory lymphomas.

Clinical Trial Design and Dosing

A Phase I/II study (NCT02249429) evaluated the safety and efficacy of this compound in patients with relapsed or refractory lymphoma.[12] The study explored continuous daily oral dosing at 60 mg and 80 mg.[2][13] The maximum tolerated dose (MTD) in a prior study in solid tumors was established at 80 mg once daily.[2][12] Due to toxicity with continuous dosing, intermittent schedules have also been explored.[1][6]

Clinical Response

In a study of 50 patients with various lymphoma histologies, the following overall response rates were observed with continuous dosing:

| Histology | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) |

| Overall | 50 | 14% | 4% | 10% | 36% |

| Diffuse Large B-cell Lymphoma (DLBCL) | 17 | - | - | - | - |

| Follicular Lymphoma (FL) | 9 | - | - | - | - |

| T-cell Lymphoma | 8 | - | - | - | - |

Data from a Phase I/II study in heavily pretreated patients.[3][13] The majority of patients had received a median of 5 prior lines of treatment.[3][13]

Safety and Tolerability

The clinical use of this compound has been associated with significant on-target toxicities, which are common for inhibitors of the PI3K/mTOR pathway.

| Adverse Event (Grade ≥3) | Percentage of Patients |

| Hyperglycemia | 24% |

| Thrombocytopenia | 22% |

| Neutropenia | 20% |

| Diarrhea | 12% |

Data from a Phase I/II study with 60 mg and 80 mg continuous dosing.[2][13] Overall, 70% of patients experienced a grade 3 treatment-emergent adverse event, and 34% had a grade 4 event.[2][13] 28% of patients discontinued treatment due to toxicity.[2][13]

The significant incidence of hyperglycemia is a direct consequence of inhibiting the PI3K/AKT/mTOR pathway, which plays a key role in insulin signaling.[2] Management of this side effect often requires oral antihyperglycemic agents or insulin.[2][13]

Experimental Protocols

In Vitro Anti-Proliferative Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in lymphoma cell lines.

Methodology:

-

Lymphoma cell lines are seeded in 96-well plates at an appropriate density.

-

Cells are treated with increasing concentrations of this compound or a vehicle control (e.g., DMSO).

-

Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours.

-

The resulting formazan crystals are solubilized with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 values are calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[9]

Western Blot Analysis for Phospho-Protein Levels

Objective: To assess the effect of this compound on the phosphorylation of key proteins in the PI3K/mTOR signaling pathway.

Methodology:

-

Lymphoma cells are treated with this compound or a vehicle control for a specified time.

-

In some experiments, cells may be stimulated (e.g., with anti-IgM) to activate the BCR pathway.[4]

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-AKT (Ser473), total AKT, p-mTOR, etc.).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

The following diagram outlines the general workflow for a Western blot experiment.

Conclusion

This compound is a potent dual inhibitor of the PI3K and mTOR pathways with demonstrated preclinical activity in a wide range of lymphoma models, including those with acquired resistance to other targeted therapies. Its mechanism of action is centered on the comprehensive shutdown of the PI3K/AKT/mTOR signaling cascade, leading to cell cycle arrest and, in some cases, apoptosis. While clinical activity has been observed in heavily pretreated lymphoma patients, its utility is tempered by a significant on-target toxicity profile, particularly hyperglycemia. Future development of this compound in lymphoma may focus on intermittent dosing schedules, combination therapies, and patient selection based on biomarkers to enhance its therapeutic index.

References

- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 2. A Phase II Study to Assess the Safety and Efficacy of the Dual mTORC1/2 and PI3K Inhibitor this compound (PQR309) in Relapsed, Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Portico [access.portico.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Facebook [cancer.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. A Phase II Study to Assess the Safety and Efficacy of the Dual mTORC1/2 and PI3K Inhibitor this compound (PQR309) in Relapsed, Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

PQR309 (Bimiralisib): A Technical Guide to its Dual PI3K/mTOR Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical and clinical activity of PQR309 (bimiralisib), a potent and orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This document collates quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways and workflows to support further research and development of this compound.

Core Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway

PQR309 is a pan-class I PI3K inhibitor, targeting the α, β, γ, and δ isoforms, as well as an ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes.[1] This dual-action mechanism is designed to overcome the feedback loops that can limit the efficacy of single-target PI3K or mTOR inhibitors.[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in various human cancers.[2] By simultaneously blocking two key nodes in this pathway, PQR309 aims to achieve a more profound and durable anti-cancer effect.[2] A key characteristic of this compound is its ability to cross the blood-brain barrier, opening up therapeutic possibilities for central nervous system (CNS) malignancies.[1]

Quantitative Data on PQR309 Activity

The inhibitory activity of PQR309 has been quantified across various enzymatic and cell-based assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity (IC50) of PQR309 against PI3K Isoforms and mTOR

| Target | IC50 (nM) |

| PI3Kα | 33 |

| PI3Kβ | 661 |

| PI3Kγ | 708 |

| PI3Kδ | 451 |

| mTOR | 89 |

Data sourced from MedChemExpress.[3]

Table 2: In Vitro Anti-proliferative Activity (IC50) of PQR309 in Various Lymphoma Cell Lines

| Cell Line Type | Median IC50 (nM) | 95% Confidence Interval (nM) |

| All Lymphoma Lines (n=49) | 233 | 174–324 |

| B-cell Lymphoma | More active | - |

| T-cell derived ALCL | Less active | - |

Activity was determined after 72 hours of exposure.[4]

Table 3: In Vitro Anti-proliferative Activity (IC50) of PQR309 in Nasopharyngeal Carcinoma (NPC) Cell Lines

| Cell Line PIK3CA Status | IC50 Range (µM) |

| PIK3CA Mutant | 0.008617 - 0.6002 |

| PIK3CA Wild-Type (HK-1) | 0.01342 |

| PIK3CA Wild-Type (C666-1) | 0.01495 |

Sensitivity to PQR309 was not significantly influenced by the PIK3CA mutation status.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of PQR309 are provided below.

Cell Viability Assay (MTT Assay)

This protocol outlines the general steps for determining the anti-proliferative activity of PQR309 using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Lymphoma or other cancer cell lines

-

PQR309 (this compound)

-

Complete cell culture medium

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of PQR309 in culture medium. Remove the medium from the wells and add 100 µL of the PQR309 dilutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified 5% CO2 incubator.[4]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of PQR309 that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the PQR309 concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of Phosphorylated Proteins

This protocol describes the general procedure for assessing the effect of PQR309 on the phosphorylation status of key proteins in the PI3K/mTOR signaling pathway, such as Akt and mTOR.

Materials:

-

Cancer cell lines

-

PQR309 (this compound)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR (Ser2448), anti-total-mTOR)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in culture dishes and grow to 70-80% confluency. Treat the cells with various concentrations of PQR309 or vehicle control for a specified time (e.g., 2-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation and Detection: Wash the membrane several times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To assess total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody that recognizes the total protein (e.g., anti-total-Akt).

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein band to the corresponding total protein band to determine the relative change in phosphorylation upon treatment with PQR309.

Visualizations

PI3K/mTOR Signaling Pathway and PQR309 Inhibition

Caption: PI3K/mTOR signaling pathway and the inhibitory action of PQR309.

Experimental Workflow for Assessing PQR309 Activity

Caption: A generalized experimental workflow for evaluating the activity of PQR309.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. lifesciences.tecan.com [lifesciences.tecan.com]

- 4. PQR309 Is a Novel Dual PI3K/mTOR Inhibitor with Preclinical Antitumor Activity in Lymphomas as a Single Agent and in Combination Therapy | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 5. PQR309, a dual PI3K/mTOR inhibitor, synergizes with gemcitabine by impairing the GSK-3β and STAT3/HSP60 signaling pathways to treat nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Bimiralisib (PQR309): A Technical Guide to its Target Profile and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimiralisib, also known as PQR309, is a potent, orally bioavailable small molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1] As a dual pan-class I PI3K/mTOR inhibitor, it has demonstrated significant preclinical antitumor activity in a variety of cancer models, including lymphomas and solid tumors.[2][3][4][5] A key characteristic of this compound is its ability to penetrate the blood-brain barrier, opening therapeutic possibilities for central nervous system (CNS) malignancies.[1] This technical guide provides an in-depth overview of this compound's target profile, selectivity, and the experimental methodologies used for its characterization.

Target Profile and Selectivity

This compound is a pan-inhibitor of all four class I PI3K isoforms (α, β, γ, δ) and also directly inhibits mTORC1 and mTORC2 complexes in an ATP-competitive manner.[1][3] This dual inhibition is designed to overcome the feedback loops and pathway redundancy that can limit the efficacy of more selective inhibitors.[1]

Biochemical Potency

The inhibitory activity of this compound against its primary targets has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and relatively balanced inhibition of PI3Kα and mTOR, with varying potency against other PI3K isoforms.

| Target | IC50 (nM) |

| PI3Kα | 33[6] |

| PI3Kβ | 661[6] |

| PI3Kγ | 708[6] |

| PI3Kδ | 451[6] |

| mTOR | 89[6] |

| Table 1: In vitro inhibitory activity of this compound against Class I PI3K isoforms and mTOR. |

This compound also demonstrates potent activity against common activating mutations in the PIK3CA gene, which are frequently observed in human cancers.

| Target | IC50 (nM) |

| PI3Kα (H1047R) | 36[6] |

| PI3Kα (E542K) | 63[6] |

| PI3Kα (E545K) | 136[6] |

| Table 2: In vitro inhibitory activity of this compound against mutant PI3Kα isoforms. |

Cellular Activity

In cellular assays, this compound effectively inhibits the PI3K/mTOR signaling pathway, leading to a reduction in the phosphorylation of downstream effectors such as Akt and S6 ribosomal protein.[4] This inhibition of cellular proliferation has been observed across a broad range of cancer cell lines. For instance, in a panel of 49 lymphoma cell lines, this compound demonstrated a median IC50 value of 233 nM.[2][4] The primary mechanism of its antiproliferative effect is the induction of G1-phase cell cycle arrest.[4][7]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by concurrently blocking two critical nodes in the PI3K/AKT/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

Experimental Protocols

The characterization of this compound's target profile and selectivity relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Purified recombinant PI3K or mTOR enzyme

-

Lipid substrate (e.g., PIP2) for PI3K or protein substrate for mTOR

-

ATP

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Plate-reading luminometer

Procedure:

-

Kinase Reaction:

-

Prepare a reaction buffer containing the kinase, substrate, and any necessary cofactors.

-

Add serial dilutions of this compound to the wells of the 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

-

Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Caption: Workflow for a typical biochemical kinase assay (e.g., ADP-Glo™).

Cellular Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear flat-bottom plates

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a multi-well spectrophotometer.

-

-

Data Analysis:

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Caption: Logical relationship of this compound's dual inhibition and its effects.

Conclusion

This compound (PQR309) is a potent dual pan-PI3K and mTOR inhibitor with a well-characterized target profile. Its ability to inhibit all class I PI3K isoforms and both mTOR complexes provides a comprehensive blockade of this critical signaling pathway. The demonstrated efficacy in various preclinical models, including those with resistance to other targeted therapies, highlights its potential as a valuable therapeutic agent in oncology. The experimental protocols outlined in this guide provide a foundation for the continued investigation and development of this compound and other dual PI3K/mTOR inhibitors.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. PI3K (p110α[H1047R]/p85α) Protocol [promega.kr]

- 3. PQR309, a dual PI3K/mTOR inhibitor, synergizes with gemcitabine by impairing the GSK-3β and STAT3/HSP60 signaling pathways to treat nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A Phase II Study to Assess the Safety and Efficacy of the Dual mTORC1/2 and PI3K Inhibitor this compound (PQR309) in Relapsed, Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

A Technical Guide to the Preclinical Antitumor Activity of Bimiralisib (PQR309)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth overview of the preclinical data for Bimiralisib (PQR309), a novel, orally bioavailable, brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR). The information presented herein is collated from key preclinical studies to serve as a technical resource for professionals in oncology research and drug development.

Mechanism of Action

This compound is a pan-class I PI3K inhibitor, targeting all four isoforms (α, β, γ, δ), and also directly inhibits mTOR kinase (mTORC1 and mTORC2). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers. By dually targeting both PI3K and mTOR, this compound is designed to provide a more comprehensive and durable pathway inhibition than targeting either kinase alone. This dual action can prevent the feedback activation of AKT that often occurs with mTOR-only inhibitors, potentially overcoming a key mechanism of drug resistance.

The inhibition of PI3K/mTOR by this compound leads to the reduced phosphorylation of downstream signaling components, including AKT. This disruption culminates in cell cycle arrest, primarily at the G1 phase, and in some cases, the induction of apoptosis, thereby inhibiting tumor cell growth.

Preclinical Antitumor Activity: In Vitro

This compound has demonstrated potent antiproliferative activity across a wide array of hematological and solid tumor cell lines. The primary mechanism of its antitumor effect in vitro is cytostatic, characterized by a robust arrest of the cell cycle in the G1 phase.

The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values for this compound in various cancer cell line panels.

| Cancer Type | Cell Line Panel | No. of Cell Lines | Parameter | Median Value (nM) | Reference |

| Lymphoma | Various Subtypes | 49 | IC50 | 233 | |

| Solid Tumors | Various Types | 135 | GI50 | ~500 | |

| DLBCL | ABC and GCB Subtypes | 27 | IC50 | 166 | |

| Mantle Cell Lymphoma (MCL) | - | 10 | IC50 | 234 | |

| Splenic Marginal Zone Lymphoma (SMZL) | - | 3 | IC50 | 214 | |

| Anaplastic Large Cell Lymphoma (ALCL) | - | 8 | IC50 | 664 |

DLBCL: Diffuse Large B-cell Lymphoma; ABC: Activated B-cell like; GCB: Germinal Center B-cell like.

Antiproliferative Assay (MTT):

-

Cell Seeding: Cancer cell lines were seeded into 384-well plates at their respective optimal densities.

-

Drug Application: Cells were exposed to increasing concentrations of this compound or a vehicle control (DMSO).

-

Incubation: The plates were incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

MTT Addition: Thiazolyl Blue Tetrazolium Bromide (MTT) reagent was added to each well and incubated to allow for formazan crystal formation by viable cells.

-

Data Analysis: Formazan crystals were solubilized, and the absorbance was read using a plate reader. IC50 values (the concentration of drug that inhibits cell viability by 50%) were calculated using normalized data.

Cell Cycle Analysis:

-

Treatment: Cells were treated with this compound (e.g., 1 µmol/L) or DMSO for 72 hours.

-

Cell Fixation: Cells were harvested, washed with PBS, and fixed, typically with cold 70% ethanol.

-

Staining: Fixed cells were treated with RNase A and stained with a fluorescent DNA intercalating agent, such as propidium iodide.

-

Flow Cytometry: The DNA content of individual cells was quantified using a flow cytometer.

-

Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) was determined using cell cycle analysis software.

Bimiralisib: An In-Depth Technical Guide to Blood-Brain Barrier Penetration Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bimiralisib (PQR309) is an orally bioavailable, dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) that has demonstrated potent antineoplastic activity in preclinical models. A key characteristic of this compound is its ability to penetrate the blood-brain barrier (BBB), making it a promising candidate for the treatment of primary and metastatic brain cancers. This technical guide provides a comprehensive overview of the methodologies and findings from preclinical studies assessing the BBB penetration of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer.[1] As a pan-class I PI3K inhibitor, it targets all four isoforms (α, β, γ, δ) and also inhibits mTOR kinase.[2][3] This dual-inhibition mechanism is designed to overcome feedback loops that can limit the efficacy of single-target inhibitors.[3]

Quantitative Analysis of Blood-Brain Barrier Penetration

Preclinical pharmacokinetic studies have been conducted in mice, rats, and dogs to evaluate the distribution of this compound into the central nervous system (CNS). The key parameter for assessing BBB penetration is the brain-to-plasma concentration ratio (Kp). While specific Kp,uu (unbound brain-to-unbound plasma concentration ratio) values are not publicly available, the total concentration ratios indicate significant brain penetration.

Table 1: Summary of Preclinical Pharmacokinetic Parameters for this compound

| Species | Dose & Route | Time Point | Cmax Plasma (ng/mL) | Cmax Brain (ng/g) | Brain-to-Plasma Ratio (at Cmax) | Reference |

| Rat (Female) | 10 mg/kg, p.o. | 1-2 h | ~1000-1200 | Comparable to plasma | ~1.0 | [3] |

| Mouse (Female CD-1) | Not specified, p.o. | Not specified | Similar to brain | Similar to plasma | ~1.0 | [4] |

Note: The values in this table are estimations derived from graphical data and qualitative statements in the cited literature, as precise numerical data was not provided in the publications.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound's BBB penetration.

In Vivo Pharmacokinetic Studies

These studies are designed to determine the concentration-time profiles of this compound in both plasma and brain tissue following administration.

3.1.1. Animal Models

-

Species: Female CD-1 mice and female Sprague-Dawley rats have been reported for pharmacokinetic studies.[3][4]

-

Housing: Animals are typically housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water.

3.1.2. Dosing

-

Formulation: For oral administration, this compound is often formulated as a suspension in a vehicle such as 10% (w/v) Tween 80 in water.[4]

-

Administration: Dosing is performed via oral gavage (p.o.) or intravenous (i.v.) injection.

3.1.3. Sample Collection

-

Time Points: Blood and brain samples are collected at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) to construct a concentration-time curve.

-

Blood Collection: Blood is typically collected via cardiac puncture into tubes containing an anticoagulant (e.g., heparin). Plasma is then separated by centrifugation.

-

Brain Collection: Following blood collection, animals are euthanized, and the whole brain is excised, rinsed with cold saline to remove excess blood, and stored at -80°C until analysis.

Sample Preparation and Bioanalysis

3.2.1. Brain Tissue Homogenization

-

The weighed brain tissue is thawed.

-

A homogenization buffer (e.g., phosphate-buffered saline, PBS) is added to achieve a specific tissue-to-buffer ratio (e.g., 1:3 w/v).

-

The tissue is homogenized using a mechanical homogenizer until a uniform consistency is achieved.

-

The homogenate is then centrifuged, and the supernatant is collected for analysis.

3.2.2. Drug Extraction

-

A liquid-liquid extraction procedure is commonly used to isolate this compound from the biological matrix (plasma or brain homogenate). This typically involves the addition of an organic solvent (e.g., ethyl acetate or tert-butyl methyl ether) to precipitate proteins and extract the drug. An internal standard is added prior to extraction for accurate quantification.[5][6]

3.2.3. LC-MS/MS Quantification

-

Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is the standard for sensitive and specific quantification of this compound.[7]

-

Chromatographic Separation: An Atlantis dC18 column (100 × 4.6 mm) with an isocratic mobile phase has been described for the separation of this compound.[7]

-

Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. The specific ion transitions monitored are m/z 412.2 → 141.0 for this compound.[7]

-

Calibration: A calibration curve is generated using standards of known this compound concentrations in the same biological matrix to ensure accurate quantification.[7]

Conclusion

The available preclinical data consistently demonstrate that this compound is a brain-penetrant molecule, with brain concentrations reaching levels comparable to those in plasma in rodent models.[3][4] This characteristic, combined with its potent dual inhibition of the PI3K/mTOR pathway, underscores its potential as a therapeutic agent for CNS malignancies. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of this compound's CNS pharmacokinetic profile in further nonclinical and clinical studies. Future research should aim to determine the unbound brain-to-plasma concentration ratio (Kp,uu) to provide a more precise measure of the pharmacologically active fraction of the drug in the brain.

References

- 1. researchgate.net [researchgate.net]

- 2. A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR Inhibitor this compound in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K/mTORC1/2 inhibitor PQR309 inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research-portal.uu.nl [research-portal.uu.nl]

- 7. Quantitative Analysis of this compound in Dried Blood Spots of Mouse Blood Using a Validated LC-MS/MS Method: An Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Bimiralisib (PQR309): A Technical Guide on its Dual Role in Inducing Apoptosis and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bimiralisib (also known as PQR309) is an orally bioavailable, potent, and selective dual inhibitor of pan-class I phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR) kinases (mTORC1 and mTORC2).[1][2] Activation of the PI3K/AKT/mTOR signaling pathway is a critical driver of cell growth, proliferation, survival, and metabolic programming, and its deregulation is a frequent event in a wide range of human cancers.[3][4] Consequently, this compound has been a subject of extensive preclinical and clinical investigation. This technical guide provides an in-depth analysis of this compound's primary mechanisms of anti-neoplastic activity, focusing on its distinct but interconnected roles in inducing G1 cell cycle arrest and promoting apoptosis. We present a consolidation of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and experimental workflows to provide a comprehensive resource for the scientific community.

Core Mechanism of Action: Dual PI3K/mTOR Inhibition

This compound exerts its function by inhibiting all four class I PI3K isoforms (α, β, γ, δ) and mTOR.[1][5] This dual inhibition is critical, as it simultaneously blocks the primary downstream effector of PI3K, AKT, and directly inhibits mTORC1 and mTORC2, which are central regulators of protein synthesis, cell growth, and survival.[2][6] By targeting both kinases, this compound can circumvent the compensatory feedback loops that often limit the efficacy of agents that inhibit only PI3K or mTOR alone.[1][2] The inhibition of this pathway leads to reduced phosphorylation of key downstream targets, including AKT, S6 ribosomal protein, and 4E-BP1, culminating in two major cellular outcomes: arrest of the cell cycle and induction of apoptosis.[2][3]

Induction of Cell Cycle Arrest

A predominant effect of this compound across numerous cancer cell types is the induction of cell cycle arrest, primarily in the G1 phase.[2][4][7] This cytostatic effect is a direct consequence of inhibiting the PI3K/mTOR pathway, which controls the expression of key cell cycle regulators. Downregulation of mTORC1 signaling leads to decreased synthesis of proteins essential for the G1 to S phase transition, such as Cyclin D1.[4] Concurrently, inhibition of this pathway can lead to the stabilization and upregulation of cyclin-dependent kinase inhibitors like p27.[7][8] The collective result is a halt in cell cycle progression, preventing cellular proliferation.

Quantitative Data: Cell Cycle Distribution

The following table summarizes the effect of this compound on cell cycle distribution in various human cancer cell lines.

| Cell Line | Cancer Type | Treatment (Conc. & Time) | % G1 Phase (Control) | % G1 Phase (Treated) | % S Phase (Control) | % S Phase (Treated) | Citation(s) |

| KARPAS422 | Lymphoma | 1 µM, 72h | ~55% | ~75% | ~35% | ~15% | [9] |

| U87 | Glioblastoma | 5 µM, 48h | 55.1% | 72.3% | 33.2% | 18.5% | [10][11] |

| U251 | Glioblastoma | 10 µM, 48h | 59.8% | 75.4% | 28.7% | 16.2% | [10][11] |

| AN3CA | Endometrial | 1 µM, 48h | 53.6% | 68.2% | 31.9% | 19.8% | [7][8] |

| HEC-59 | Endometrial | 1 µM, 48h | 52.1% | 69.5% | 35.4% | 18.3% | [7][8] |

Note: Values are approximated from published data for illustrative purposes.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol provides a generalized method for analyzing DNA content and cell cycle distribution via propidium iodide (PI) staining and flow cytometry.[12][13][14][15]

-

Cell Preparation: Culture cells to ~70-80% confluency. Treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 48-72 hours).

-

Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the supernatant containing floating cells to ensure all cells, including any detached apoptotic cells, are collected.

-

Cell Counting: Count cells to ensure approximately 1-2 x 10⁶ cells per sample.

-

Washing: Centrifuge the cell suspension at 300-500 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final volume of 2-5 mL. This step is critical to prevent cell clumping.[13] Incubate for at least 30 minutes on ice. Samples can be stored at -20°C for several weeks.

-

Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 10 minutes and decant the ethanol.[13] Wash the pellet twice with PBS.

-

RNAse Treatment: Resuspend the cell pellet in a staining solution containing RNase A (e.g., 100 µg/mL in PBS) to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.[12][16] Incubate for 30 minutes at room temperature.

-

PI Staining: Add Propidium Iodide to a final concentration of ~50 µg/mL.[16] Mix well and incubate for at least 15-30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the appropriate channel (e.g., PE-Texas Red, ~610 nm). Collect data for at least 10,000 single-cell events. Use pulse-width or area vs. height parameters to exclude doublets and aggregates.[16]

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Induction of Apoptosis

In addition to its cytostatic effects, this compound can also be cytotoxic by inducing apoptosis, or programmed cell death. The PI3K/AKT pathway is a potent pro-survival signaling cascade that, when active, phosphorylates and inactivates pro-apoptotic proteins such as Bad and stabilizes anti-apoptotic proteins like Bcl-2 and Bcl-xL. By inhibiting this pathway, this compound shifts the balance in favor of apoptosis.[4][10] This leads to the activation of the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of executioner caspases like cleaved caspase-3.[10][11]

Quantitative Data: Apoptosis Induction

Studies show that the extent of apoptosis induction by this compound is highly context-dependent. In some cancer types, such as glioblastoma, it is a significant contributor to the drug's efficacy, while in others, like lymphoma and endometrial cancer, the effect is more modest compared to cell cycle arrest.[4][7][9]

| Cell Line | Cancer Type | Treatment (Conc. & Time) | % Apoptotic Cells (Control) | % Apoptotic Cells (Treated) | Citation(s) |

| U87 | Glioblastoma | 20 µM, 48h | ~5% | ~35% | [10] |

| U251 | Glioblastoma | 20 µM, 48h | ~4% | ~30% | [10] |

| AN3CA | Endometrial | 1 µM, 48h | ~3% | ~8% (Slight induction) | [7][8] |

| HEC-59 | Endometrial | 1 µM, 48h | ~4% | ~9% (Slight induction) | [7][8] |

| SU-DHL-6 | Lymphoma | 500 nM, 72h | ~10% | ~25% (>2-fold increase) | [9] |

| KARPAS422 | Lymphoma | 500 nM, 72h | ~8% | ~12% (No significant induction) | [9] |

Note: Values are approximated from published data for illustrative purposes. Apoptotic cells typically represent the sum of early (Annexin V+/PI-) and late (Annexin V+/PI+) populations.

Experimental Protocol: Apoptosis Assay by Annexin V & PI Staining

This protocol outlines a standard method for detecting apoptosis using fluorochrome-conjugated Annexin V and propidium iodide (PI).[17]

-

Cell Preparation and Treatment: Seed and treat cells with this compound as described in section 3.2.

-

Harvesting: Collect both floating and adherent cells to ensure the inclusion of all apoptotic populations.[18]

-

Washing: Wash cells once with cold PBS and centrifuge at 300-500 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[19]

-

Staining:

-

Transfer 100 µL of the cell suspension (~1-5 x 10⁵ cells) to a new tube.

-

Add fluorochrome-conjugated Annexin V (e.g., FITC, APC) according to the manufacturer's recommendation (typically ~5 µL).

-

Add a viability dye such as Propidium Iodide (PI) or 7-AAD to distinguish between early and late apoptotic/necrotic cells.[20]

-

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17][19]

-

Dilution & Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[19] Analyze immediately by flow cytometry.

-

Flow Cytometry Analysis and Gating:

-

Use unstained and single-stained controls to set compensation and gates correctly.

-

Viable cells: Annexin V negative and PI negative.

-

Early apoptotic cells: Annexin V positive and PI negative (due to phosphatidylserine externalization with an intact membrane).

-

Late apoptotic/necrotic cells: Annexin V positive and PI positive (due to loss of membrane integrity).[17]

-

Visualizing the Experimental Workflow

To determine the dominant cellular response to this compound—be it cytostatic or cytotoxic—a structured experimental workflow is essential. The following diagram illustrates a logical progression of in vitro assays.

Conclusion: A Predominantly Cytostatic Agent with Context-Dependent Cytotoxicity

The collective evidence indicates that this compound functions through a dual mechanism, impacting both cell cycle progression and apoptosis. However, in many solid tumor and hematological malignancy models, its primary effect is cytostatic, inducing a robust G1 cell cycle arrest.[7][9][21] While apoptosis is induced, particularly at higher concentrations or in specific cellular contexts like glioblastoma, it is often a less pronounced feature compared to the halt in proliferation.[9][10] This distinction is crucial for drug development professionals when designing combination therapies. Pairing this compound with agents that target cells in different cell cycle phases or with pro-apoptotic drugs could yield synergistic effects. Understanding this balance between cell cycle arrest and apoptosis is paramount for optimizing the clinical application of this compound and other PI3K/mTOR inhibitors.

References

- 1. Facebook [cancer.gov]

- 2. Portico [access.portico.org]

- 3. mdpi.com [mdpi.com]

- 4. PI3K/mTORC1/2 inhibitor PQR309 inhibits proliferation and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. mdpi.com [mdpi.com]

- 8. Suppression of PI3K/Akt/mTOR/c-Myc/mtp53 Positive Feedback Loop Induces Cell Cycle Arrest by Dual PI3K/mTOR Inhibitor PQR309 in Endometrial Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. PI3K/mTORC1/2 inhibitor PQR309 inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ucl.ac.uk [ucl.ac.uk]

- 19. kumc.edu [kumc.edu]

- 20. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 21. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to Bimiralisib (PQR309): A Dual PI3K/mTOR Inhibitor

Executive Summary: Bimiralisib (PQR309) is a potent, orally bioavailable, and brain-penetrant small molecule that dually inhibits phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR). As a pan-inhibitor of class I PI3K isoforms and a direct, ATP-competitive inhibitor of both mTORC1 and mTORC2, this compound is designed to overcome feedback loops that can limit the efficacy of single-target agents. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) malignancies. Preclinical studies have demonstrated significant antineoplastic activity in a wide array of cancer models, including lymphomas and solid tumors. Clinical development has shown modest efficacy but has been challenged by on-target toxicities, such as hyperglycemia, prompting the exploration of intermittent dosing schedules to improve its therapeutic index.

Chemical Structure and Physicochemical Properties

This compound is a 4,6-dimorpholino-1,3,5-triazine derivative. Its chemical identity and core properties are summarized below.

Table 1: Chemical Identity of this compound (PQR309)

| Identifier | Value |

| IUPAC Name | 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine[1][2][3] |

| Synonyms | PQR309, PI3K-IN-2[2][3][4] |

| CAS Number | 1225037-39-7[1][2][3][5][6][7] |

| Molecular Formula | C₁₇H₂₀F₃N₇O₂[1][2][3][5][6][7][8] |

| Molecular Weight | 411.38 g/mol [5][8] |

| SMILES | NC1=NC=C(C2=NC(N3CCOCC3)=NC(N4CCOCC4)=N2)C(C(F)(F)F)=C1[1][5] |

| InChI Key | ADGGYDAFIHSYFI-UHFFFAOYSA-N[1][2] |

Table 2: Physicochemical Properties of this compound (PQR309)

| Property | Value |

| Appearance | Crystalline solid[2] |

| Purity | ≥98%[2] |

| Solubility | DMSO: 10 mg/mL[2]DMF: 10 mg/mL[2]Ethanol: 2 mg/mL[2] |

| Storage | Dry, dark at 0-4°C for short term; -20°C for long term[1] |

Mechanism of Action: Dual PI3K/mTOR Inhibition

This compound functions as a dual inhibitor of the PI3K/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism.[9] Its activation is a common hallmark of many cancers.[10] this compound was designed to replace the pyrimidine core of the pan-PI3K inhibitor buparlisib with a triazine core to achieve a balanced inhibition of both PI3K and mTOR.[10]

It is a pan-inhibitor of all four class I PI3K isoforms (α, β, γ, δ) and acts as a direct, ATP-competitive inhibitor of mTOR, affecting both mTORC1 and mTORC2 complexes.[7][8][11] This dual-action mechanism is intended to provide a more comprehensive pathway blockade than inhibiting either PI3K or mTOR alone, potentially overcoming the negative feedback loop where mTORC1 inhibition can lead to AKT activation via mTORC2.[9][10][11]

Pharmacological Properties

This compound exhibits potent inhibitory activity against its target kinases and has demonstrated favorable pharmacokinetic properties in preclinical models, including the ability to penetrate the central nervous system.

Table 3: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) | Binding Constant (K_d, nM) |

| PI3Kα | 33[8] | 1.5[10] |

| PI3Kβ | 661[8] | 11[10] |

| PI3Kγ | 708[8] | 25[10] |

| PI3Kδ | 451[8] | 25[10] |

| mTOR | 89[8] | 12[10] |

| PI3Kα (H1047R mutant) | 36[8] | N/A |

| PI3Kα (E542K mutant) | 63[8] | N/A |

| PI3Kα (E545K mutant) | 136[8] | N/A |

Preclinically, this compound has shown efficacy in numerous cancer cell lines. In a screen of 49 lymphoma cell lines, it demonstrated a median IC₅₀ of 233 nmol/L.[12] The primary mechanism of its antiproliferative effect is cell cycle arrest at the G1 phase rather than the induction of apoptosis.[5][12]

Table 4: Preclinical Pharmacokinetic Parameters of this compound

| Species | Administration | Cₘₐₓ | Half-life (t₁/₂) | Bioavailability |

| Mouse (female) | IV | N/A | 9-10 min | N/A |

| Mouse (female) | PO | N/A | 13-36 min | >50%[5] |

| Dog (male Beagle) | PO (10 mg/kg) | 583 ng/mL (~1.5 µM)[5] | >7 h[5] | 23%[5] |

Preclinical and Clinical Development

Preclinical Efficacy

This compound has demonstrated broad antitumor activity in preclinical models. It shows efficacy in cell lines derived from both solid tumors and hematological malignancies.[10] Notably, it retains activity in lymphoma cell lines that have developed primary or secondary resistance to the PI3Kδ inhibitor idelalisib.[10][12] In vivo studies using xenograft models, such as a rat model with PC3 prostate cancer cells, have confirmed its ability to inhibit tumor growth.[5]

Clinical Trials

This compound has undergone several Phase I and II clinical trials. An early Phase I study in patients with advanced solid tumors established a maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of 80 mg administered once daily.[11][13] However, this continuous dosing schedule was associated with significant toxicities, including hyperglycemia, neutropenia, thrombocytopenia, and diarrhea, which are known class-effects of PI3K/mTOR inhibitors.[11]

These adverse events prompted the investigation of intermittent dosing schedules to improve tolerability.[14] A subsequent Phase I study explored schedules such as dosing on days 1 and 2 of each week.[14] While an MTD was not reached with intermittent schedules, a dose of 140 mg on days 1 and 2 weekly was selected for further testing.[14] Despite the challenging safety profile, signs of clinical activity, including partial responses, have been observed in patients with lymphoma and certain solid tumors.[11][14] Topical formulations of this compound are also being explored for skin conditions like actinic keratosis.[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize this compound.

In Vitro Cell Proliferation (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability and proliferation.

References

- 1. medkoo.com [medkoo.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | C17H20F3N7O2 | CID 58507717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. selleckchem.com [selleckchem.com]

- 6. adooq.com [adooq.com]

- 7. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Facebook [cancer.gov]

- 10. Portico [access.portico.org]

- 11. A Phase II Study to Assess the Safety and Efficacy of the Dual mTORC1/2 and PI3K Inhibitor this compound (PQR309) in Relapsed, Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. mdpi.com [mdpi.com]

- 15. This compound (PQR309) News - LARVOL Sigma [sigma.larvol.com]

In Vitro Efficacy of Bimiralisib: A Technical Guide for Cancer Researchers

An in-depth analysis of the dual PI3K/mTOR inhibitor, Bimiralisib (PQR309), and its demonstrated anti-proliferative effects across a spectrum of cancer cell lines. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its in vitro activity, detailed experimental methodologies, and the core signaling pathways it targets.

This compound is an orally bioavailable small molecule that acts as a pan-inhibitor of class I phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR), functioning as a dual inhibitor of both mTORC1 and mTORC2 complexes.[1][2] This dual-inhibition strategy is designed to overcome feedback loops and resistance mechanisms that can limit the efficacy of single-target inhibitors. Preclinical studies have consistently demonstrated its potent anti-neoplastic activity in a wide array of cancer cell lines.[2]

Quantitative Efficacy of this compound in Cancer Cell Lines

This compound has shown significant anti-proliferative activity across numerous cancer cell lines, with notable efficacy in both hematological malignancies and solid tumors. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values from various in vitro studies.

Table 1: In Vitro Efficacy of this compound in Lymphoma Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| Various | Lymphoma (49 cell lines) | 233 (median) |

Data represents the median IC50 value after 72 hours of exposure to this compound.

Table 2: In Vitro Efficacy of this compound in Solid Tumor Cell Lines

| Cell Line | Cancer Type | GI50 (nM) |

| Various | Solid Tumors (135 cell lines) | ~500 (median) |

Data represents the median GI50 value after 72 hours of exposure to this compound.

Core Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway

This compound exerts its anti-cancer effects by targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer.[3][4] this compound inhibits all four class I PI3K isoforms (α, β, γ, and δ) as well as both mTOR complexes (mTORC1 and mTORC2).[1][2] This comprehensive inhibition leads to a downstream blockade of key cellular processes required for tumor growth.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key in vitro experiments used to evaluate the efficacy of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol outlines the measurement of cell viability and proliferation using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (PQR309)

-

MTT reagent (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[5]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as the highest drug concentration.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.[6]

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[5]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values using appropriate software.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition

This protocol details the procedure for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following this compound treatment.

Materials:

-

Cancer cell lines

-

This compound (PQR309)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: After further washing, add the ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound demonstrates potent in vitro anti-proliferative activity across a broad range of cancer cell lines. Its mechanism of action, through the dual inhibition of PI3K and mTOR, provides a strong rationale for its continued investigation as a therapeutic agent. The detailed protocols provided in this guide are intended to support further research into the efficacy and mechanisms of this compound and other dual PI3K/mTOR inhibitors.

References

- 1. A Phase II Study to Assess the Safety and Efficacy of the Dual mTORC1/2 and PI3K Inhibitor this compound (PQR309) in Relapsed, Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. mdpi.com [mdpi.com]

- 4. torqur.com [torqur.com]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Methodological & Application

Application Notes & Protocols: Administration of Bimiralisib in Mouse Xenograft Models

Introduction

Bimiralisib, also known as PQR309, is an orally bioavailable small molecule that acts as a dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2] It is a pan-inhibitor, targeting all four class I PI3K isoforms (α, β, γ, δ) as well as the mTORC1 and mTORC2 complexes.[2][3][4] The PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, growth, and survival, and its aberrant activation is a common feature in many human cancers.[5][6] By simultaneously targeting both PI3K and mTOR, this compound aims to overcome feedback loops that can limit the efficacy of single-target inhibitors.[2] Preclinical studies have demonstrated its anti-tumor activity in a variety of cancer models, including lymphomas and solid tumors, making it a compound of interest for cancer research.[2][7] A key characteristic of this compound is its ability to penetrate the blood-brain barrier, suggesting potential utility for central nervous system (CNS) malignancies.[7][8]

These application notes provide a detailed protocol for the administration of this compound in mouse xenograft models, intended for researchers in oncology and drug development.

Mechanism of Action: PI3K/mTOR Pathway Inhibition

This compound exerts its anti-neoplastic effects by inhibiting the phosphorylation of key proteins within the PI3K/AKT/mTOR signaling cascade.[1] This dual inhibition leads to a G1 cell cycle arrest and a reduction in tumor cell proliferation.[1][8] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that activates downstream effectors like AKT. Activated AKT, in turn, modulates numerous cellular processes and activates the mTORC1 complex, a master regulator of protein synthesis and cell growth. This compound blocks the kinase activity of both PI3K and mTOR, effectively shutting down this pro-survival signaling network.

References

Application Notes and Protocols for Cell Viability Assays with Bimiralisib Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the effects of Bimiralisib on cell viability. Detailed protocols for key assays are included to ensure reliable and reproducible results.

Introduction to this compound

This compound (PQR309) is an orally bioavailable, potent, and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[3] Dysregulation of this pathway is a common feature in many types of cancer, making it a key target for therapeutic intervention.[4] this compound inhibits all four class I PI3K isoforms (α, β, δ, γ) and both mTORC1 and mTORC2 complexes.[1] By dual-targeting PI3K and mTOR, this compound can lead to tumor cell apoptosis and inhibit cell growth.[2] Preclinical studies have demonstrated its antitumor activity in various cancer models, including lymphomas and solid tumors.[5][6] The primary effect of this compound on cancer cells is inducing G1 cell cycle arrest, with apoptosis being observed in a subset of cell lines.[5][7]

Key Cell Viability Assays for this compound

Several assays can be employed to measure the effect of this compound on cell viability. The choice of assay depends on the specific research question, cell type, and experimental setup.

-

Metabolic Activity Assays (MTT and CellTiter-Glo®): These assays are colorimetric or luminescent methods that measure the metabolic activity of cells, which is proportional to the number of viable cells. They are widely used for determining the half-maximal inhibitory concentration (IC50) of a compound.

-

Apoptosis Assays (Annexin V Staining): This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by drug treatment. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation: Efficacy of this compound in Cancer Cell Lines

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines. This data provides a reference for the expected potency of the compound.

| Cell Line | Cancer Type | Assay Duration | IC50 (nM) | Reference |

| Lymphoma (Median of 49 cell lines) | Lymphoma | 72 hours | 233 | [5] |

| AN3CA | Endometrial Cancer | 48 hours | ~500 | [7] |

| HEC-59 | Endometrial Cancer | 48 hours | ~500 | [7] |

| Ishikawa | Endometrial Cancer | 48 hours | ~1000 | [7] |

| HEC-1A | Endometrial Cancer | 48 hours | ~1000 | [7] |

Note: The antiproliferative effect of this compound is primarily due to cell cycle arrest in the G1 phase, with apoptosis being induced in a smaller subset of cell lines.[5][7]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Complete cell culture medium

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a series of dilutions of this compound in complete culture medium at 2x the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

-

CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a homogeneous method that determines the number of viable cells based on the quantification of ATP.

Materials:

-

CellTiter-Glo® Reagent

-

This compound

-

Complete cell culture medium

-

Opaque-walled 96-well or 384-well plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed cells in an opaque-walled multiwell plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Add the desired concentrations of this compound to the wells. Include appropriate controls.

-

Incubate for the desired treatment duration (e.g., 48 or 72 hours).

-

-

Assay Protocol:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

-